molecular formula C10H11BrO B1342823 1-(4-Bromo-2-methylphenyl)propan-1-one CAS No. 709025-22-9

1-(4-Bromo-2-methylphenyl)propan-1-one

Cat. No. B1342823
CAS RN: 709025-22-9
M. Wt: 227.1 g/mol
InChI Key: YWWIROVCDVQEGO-UHFFFAOYSA-N
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Description

“1-(4-Bromo-2-methylphenyl)propan-1-one” is a chemical compound with the CAS Number: 709025-22-9 . It has a molecular weight of 227.1 . The IUPAC name for this compound is 1-(4-bromo-2-methylphenyl)-1-propanone . The physical form of this compound is liquid .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, the synthesis of mexedrone, a new psychoactive substance, and its N-methoxy positional isomer, N-methoxymephedrone, has been reported . The synthesis involved the conversion of the ketone into a corresponding alcohol, with the introduction of a new hydrogen atom .


Molecular Structure Analysis

The InChI code for “1-(4-Bromo-2-methylphenyl)propan-1-one” is 1S/C10H11BrO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure .


Physical And Chemical Properties Analysis

As mentioned earlier, “1-(4-Bromo-2-methylphenyl)propan-1-one” is a liquid at room temperature . It has a molecular weight of 227.10 g/mol . The compound has a computed XLogP3-AA value of 3.2, which is a measure of its lipophilicity . It has 0 hydrogen bond donors and 1 hydrogen bond acceptor . The compound has 2 rotatable bonds .

Scientific Research Applications

Research and Development

“1-(4-Bromo-2-methylphenyl)propan-1-one” is used in R&D laboratories for developing new synthetic methodologies and processes.

These applications highlight the versatility of “1-(4-Bromo-2-methylphenyl)propan-1-one” in various fields of scientific research and industry . Each application utilizes the compound’s chemical properties to fulfill specific roles, demonstrating its importance as a building block in multiple domains.

Safety and Hazards

The compound has several hazard statements associated with it, including H302, H315, H319, H332, and H335 . These indicate that the compound can cause harm if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c1-3-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWIROVCDVQEGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-2-methylphenyl)propan-1-one

CAS RN

709025-22-9
Record name 1-(4-bromo-2-methylphenyl)propan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Ethylmagnesium bromide (2.35 ml of 3M in diethyl ether, 7.05 mmol) is added slowly to a stirred solution of 4-bromo-N-methoxy-N,2-dimethylbenzamide (0.91 g, 3.53 mmol) in dry THF (40 ml) at 0° C. The reaction is stirred at 0° C. for 1 h followed by RT for 18 h. The reaction mixture is poured into saturated ammonium chloride solution to quench the reaction and concentrated in vacuo to remove most of the THF. The product is extracted with diethyl ether and the combined organic extracts are dried (MgSO4). The solvent is removed in vacuo and the resulting oil is purified by chromatography on silica eluting with iso-hexane:ethyl acetate (3:1) give the title product as a colourless oil. MS m/z 227.0 [M+H]+1H NMR (400 MHz, CDCl3) δ 1.18 (3H, t), 2.45 (3H, s), 2.88 (2H, d), 7.40 (1H, d), 7.43 (1H, s), 7.50 (1H, d).
Quantity
2.35 mL
Type
reactant
Reaction Step One
Quantity
0.91 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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